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Compound of Interest

Compound Name: BG47

Cat. No.: B606054 Get Quote

This technical guide provides an in-depth overview of the initial safety and toxicity profiles of

two distinct therapeutic agents that share a similar designation: the photoswitchable histone

deacetylase (HDAC) inhibitor BG47 and the oncolytic herpes simplex virus G47Δ

(Teserpaturev). This document is intended for researchers, scientists, and drug development

professionals, presenting quantitative data, detailed experimental methodologies, and visual

representations of key biological pathways and workflows.

Part 1: BG47 - A Photoswitchable HDAC Inhibitor
BG47 is a research-stage molecule designed for precise spatial and temporal control of HDAC

inhibition through light activation. Its safety and toxicity profile is primarily understood in the

context of preclinical research and the broader class of HDAC inhibitors.

General Safety and Toxicity of HDAC Inhibitors
HDAC inhibitors as a class are associated with a range of adverse effects. While specific

preclinical toxicology data for BG47 is not extensively available in the public domain, the known

class-wide toxicities provide a basis for anticipated safety considerations. Common adverse

events observed with HDAC inhibitors in clinical trials include:

Gastrointestinal: Nausea, vomiting, and anorexia are among the most frequently reported

side effects.[1]
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Constitutional: Fatigue is a common symptom that typically resolves upon discontinuation of

the drug.[1]

Hematologic: Transient and reversible thrombocytopenia, neutropenia, and anemia have

been observed.[1]

Cardiac: Electrocardiogram (ECG) changes, such as ST-T segment abnormalities and QTc

interval prolongation, are a notable concern.[2] While the incidence of severe cardiac events

is not significantly higher than with other chemotherapeutics, close monitoring is standard

practice.[1]

Pharmacovigilance studies of the HDAC inhibitor class have also identified associations with

atrial fibrillation, heart failure, respiratory failure, hepatic dysfunction, and acute kidney injury.[3]

Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of BG47 are not publicly

available. However, a general methodology for evaluating photoswitchable compounds would

involve:

In Vitro Cytotoxicity Assays: Cancer cell lines would be incubated with varying concentrations

of BG47 in both its trans (inactive) and light-activated cis (active) states. Cell viability would

be measured using standard assays (e.g., MTT, LDH) to determine the IC50 values under

both conditions.

Animal Models: In vivo studies would likely involve the administration of BG47 to animal

models, followed by localized light application to the target tissue. Safety monitoring would

include regular observation for clinical signs of toxicity, body weight measurements, and

hematological and serum chemistry analysis at defined time points.

Histopathology: Upon completion of in vivo studies, major organs would be harvested for

histopathological examination to identify any tissue damage or abnormalities.

Mechanism of Action: Photoswitchable HDAC Inhibition
The mechanism of action of BG47 is central to its targeted therapeutic approach and potential

for mitigating systemic toxicity. The molecule contains an azobenzene moiety that undergoes a
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conformational change from the stable trans isomer to the biologically active cis isomer upon

exposure to a specific wavelength of light.

Inactive State (Dark) Active State (Light) Cellular Target

trans-BG47
(Inactive Isomer)

cis-BG47
(Active Isomer)

Light Activation
(e.g., 470nm)

Thermal Relaxation

HDAC1/2Inhibition Acetylated Histones

Deacetylation
(Blocked by cis-BG47)

Click to download full resolution via product page

Mechanism of photoswitchable HDAC inhibition by BG47.

Part 2: G47Δ (Teserpaturev) - An Oncolytic Virus
G47Δ, also known as Teserpaturev, is a third-generation, triple-mutated oncolytic herpes

simplex virus type 1 (HSV-1). It has been conditionally approved in Japan for the treatment of

malignant glioma.[4][5][6] Its safety profile has been evaluated in clinical trials.

Clinical Safety Data
Clinical trials of G47Δ have demonstrated a manageable safety profile, with most adverse

events being mild to moderate in severity.[7]

Table 1: Adverse Events in Phase 1/2 and Phase 2 Trials of G47Δ in Glioblastoma Patients
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Adverse Event Frequency (Phase 2, n=19)
Frequency (Phase 1/2,
n=13)

Most Common

Fever 89.5% (17 of 19)[4][7][8]
Occurred in 12 of 13

patients[9]

Vomiting 57.9%[4] Common[9]

Nausea 52.6%[4] -

Lymphocytopenia 47.4%[4] -

Leukopenia 31.6%[4] -

Headache - Common[9]

Other Reported

Fatigue - -

Chills - -

Pyrexia - -

Frequencies are based on the number of patients experiencing the event at least once during

the trial.

No severe adverse effects were reported in a Phase 1 trial for castration-resistant prostate

cancer.[5]

Experimental Protocols
The clinical evaluation of G47Δ followed standard protocols for investigational new drugs,

particularly for oncolytic virus therapies.

Phase 2 Glioblastoma Trial (UMIN000015995) Protocol:

Patient Population: 19 adult patients with residual or recurrent supratentorrial glioblastoma

following radiation and temozolomide therapy.[7][8]
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Administration: G47Δ was administered intratumorally via stereotactic injection.[8]

Dosing Regimen: Repeated administration for up to six doses.[7][8]

Primary Endpoint: 1-year survival rate after the initiation of G47Δ treatment.[7][8]

Safety Monitoring: Patients were monitored for adverse events, which were graded

according to standard criteria. Magnetic resonance imaging (MRI) was used to assess tumor

response and changes in the tumor microenvironment.[7][8]

Phase 1/2 Glioblastoma Trial (UMIN000002661) Protocol:

Patient Population: 13 adult patients with recurrent/progressive glioblastoma despite

radiation and temozolomide therapies.[9]

Administration: Intratumoral injection at identical coordinates.[9]

Dosing Regimen: Two doses administered within 5-14 days. Dosages were 3 x 10⁸ pfu (low

dose) or 1 x 10⁹ pfu (set dose).[9]

Primary Endpoint: Safety of G47Δ administration.[9]

Mechanism of Action: Oncolytic Virotherapy
G47Δ is genetically engineered for tumor-selective replication and to enhance the anti-tumor

immune response.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9388376/
https://www.semanticscholar.org/paper/Intratumoral-oncolytic-herpes-virus-G47%E2%88%86-for-or-a-2-Todo-Ito/2ae2374c975c81273f68d4301cbe91eb6fca147d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9388376/
https://www.semanticscholar.org/paper/Intratumoral-oncolytic-herpes-virus-G47%E2%88%86-for-or-a-2-Todo-Ito/2ae2374c975c81273f68d4301cbe91eb6fca147d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9388376/
https://www.semanticscholar.org/paper/Intratumoral-oncolytic-herpes-virus-G47%E2%88%86-for-or-a-2-Todo-Ito/2ae2374c975c81273f68d4301cbe91eb6fca147d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9388376/
https://pubmed.ncbi.nlm.nih.gov/35864115/
https://pubmed.ncbi.nlm.nih.gov/35864115/
https://pubmed.ncbi.nlm.nih.gov/35864115/
https://pubmed.ncbi.nlm.nih.gov/35864115/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


G47Δ Oncolytic Virus

Tumor Microenvironment

G47Δ Virus

Tumor Cell

Selective Infection
& Replication

Normal Cell

Replication Attenuated

Oncolysis &
Virus Progeny Release

Immune Cells
(CD4+/CD8+ T cells)

Release of Tumor Antigens
& DAMPs

Anti-Tumor
Immune Response

Click to download full resolution via product page

Mechanism of action of the oncolytic virus G47Δ.

The virus possesses three key mutations that contribute to its safety and efficacy:

ICP34.5 Deletion: Restricts replication to tumor cells, which have a deficient interferon

response, thereby sparing normal cells.[4]

ICP6 Inactivation: Further enhances tumor selectivity.[4]

ICP47 Deletion: Prevents the virus from inhibiting antigen presentation by tumor cells,

thereby stimulating an anti-tumor immune response.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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